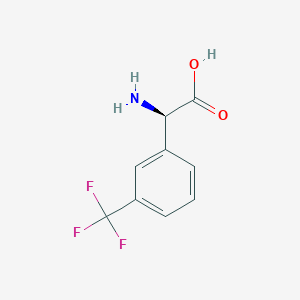

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid

Übersicht

Beschreibung

®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of a chiral auxiliary or chiral catalyst in the presence of a suitable base and solvent. The reaction conditions often include temperatures ranging from -20°C to room temperature and reaction times of several hours to days .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

Major products formed from these reactions include oximes, nitriles, alcohols, aldehydes, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-2-phenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

2-Amino-2-(4-trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.

Uniqueness

®-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in the design of molecules with specific properties and functions .

Biologische Aktivität

(R)-2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid, often referred to as a trifluoromethyl-substituted amino acid, has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its role as an enzyme inhibitor, particularly of indoleamine 2,3-dioxygenase (IDO), and its implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3N O2, with a molecular weight of approximately 219.16 g/mol. The trifluoromethyl group (-CF3) enhances the compound's lipophilicity and biological activity, making it a candidate for drug development. Its structural characteristics allow for favorable interactions with various biological targets, which is crucial for its potential therapeutic applications.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

One of the most notable biological activities of this compound is its ability to inhibit IDO, an enzyme that plays a key role in the metabolism of tryptophan. The inhibition of IDO has therapeutic implications for several conditions, including cancer and depression. By modulating tryptophan metabolism, this compound may influence immune responses and tumor microenvironments, potentially enhancing the efficacy of cancer therapies.

Table 1: Summary of Biological Activities

| Activity | Target Enzyme/Process | Implications |

|---|---|---|

| IDO Inhibition | Indoleamine 2,3-dioxygenase | Potential treatment for cancer and depression |

| Interaction with Biological Targets | Various enzymes and receptors | Modulation of immune responses |

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity and selectivity due to increased lipophilicity and electronic effects. These properties allow the compound to effectively inhibit IDO and possibly interact with other enzymes or receptors involved in metabolic processes.

Research Findings and Case Studies

Recent studies have highlighted the potential of this compound in various research contexts:

- Cancer Research : A study demonstrated that the inhibition of IDO by this compound could enhance anti-tumor immunity in preclinical models. By reducing tryptophan catabolism, it may improve T-cell responses against tumors.

- Neuropharmacology : Another investigation explored the antidepressant-like effects associated with IDO inhibition. The results suggested that this compound could alleviate symptoms in animal models of depression by restoring normal tryptophan levels .

- Synthetic Applications : The compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules with potential therapeutic applications.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHNOGZIXICHOU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363941 | |

| Record name | (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228548-29-5 | |

| Record name | (R)-2-AMINO-2-(3-(TRIFLUOROMETHYL)PHENYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.